molecular formula C8H8BrClO2S B13911542 2-Bromo-4-ethylbenzenesulfonyl chloride

2-Bromo-4-ethylbenzenesulfonyl chloride

Cat. No.: B13911542
M. Wt: 283.57 g/mol
InChI Key: XUPGQGDZDOJARV-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylbenzenesulfonyl chloride: is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromine atom at the second position and an ethyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Phosphorus Pentachloride Method:

      Reactants: Sodium benzenesulfonate and phosphorus pentachloride.

      Conditions: The mixture is heated in an oil bath at 170-180°C for fifteen hours.

  • Phosphorus Oxychloride Method:

      Reactants: Sodium benzenesulfonate and phosphorus oxychloride.

      Conditions: Similar to the phosphorus pentachloride method, with the mixture heated and shaken periodically.

  • Chlorosulfonic Acid Method:

      Reactants: Benzene and chlorosulfonic acid.

      Conditions: Benzene is added to chlorosulfonic acid while maintaining the temperature between 20-25°C.

Industrial Production Methods: Industrial production of 2-Bromo-4-ethylbenzenesulfonyl chloride typically involves large-scale reactions using the methods mentioned above, with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .

Comparison with Similar Compounds

  • 4-Bromo-2-ethylbenzenesulfonyl chloride
  • 2-Bromobenzenesulfonyl chloride
  • 4-Bromobenzenesulfonyl chloride

Comparison:

Properties

Molecular Formula

C8H8BrClO2S

Molecular Weight

283.57 g/mol

IUPAC Name

2-bromo-4-ethylbenzenesulfonyl chloride

InChI

InChI=1S/C8H8BrClO2S/c1-2-6-3-4-8(7(9)5-6)13(10,11)12/h3-5H,2H2,1H3

InChI Key

XUPGQGDZDOJARV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)S(=O)(=O)Cl)Br

Origin of Product

United States

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